![molecular formula C21H20ClN3O B2958026 [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone CAS No. 337328-42-4](/img/structure/B2958026.png)
[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone” is a chemical compound with the molecular formula C20H18ClN3O . It has an average mass of 351.829 Da and a monoisotopic mass of 351.113831 Da .
Synthesis Analysis
A series of (4-(7-chloroquinolin-4-yl)piperazin-1-yl)(substitutedphenyl)methanones were prepared via multistep synthesis which involved acrylation without base, cyclisation, hydrolysis, decarboxylation, electrophilic chlorination reactions and subsequent chloro-amine coupling with various substituted benzoyl chloride derivatives .Molecular Structure Analysis
The structure of the synthesized compounds was established by using elemental analysis, FT-IR, H NMR, C NMR and Mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include acrylation without base, cyclisation, hydrolysis, decarboxylation, electrophilic chlorination reactions and subsequent chloro-amine coupling with various substituted benzoyl chloride derivatives .Physical And Chemical Properties Analysis
The compound has an average mass of 351.829 Da and a monoisotopic mass of 351.113831 Da . More specific physical and chemical properties such as melting point, solubility, etc., are not mentioned in the sources.Mechanism of Action
properties
IUPAC Name |
[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-15-2-4-16(5-3-15)21(26)25-12-10-24(11-13-25)20-8-9-23-19-14-17(22)6-7-18(19)20/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPQIEXWKCCKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

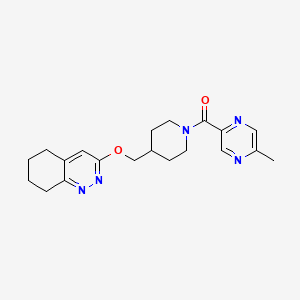
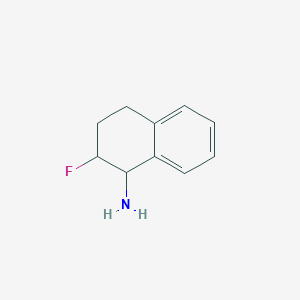

![8-chloro-11-oxo-N-(3-phenylpropyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2957947.png)
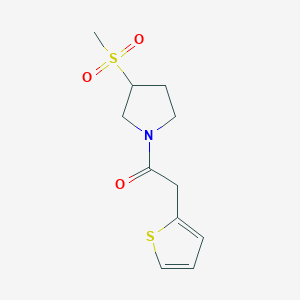
![Methyl 1-(4-{3-[4-(4-nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylate](/img/structure/B2957950.png)

![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2957952.png)
![9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine](/img/structure/B2957954.png)
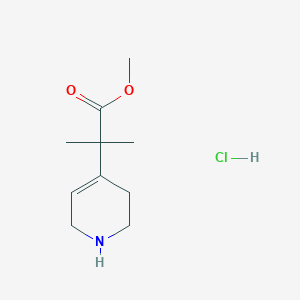
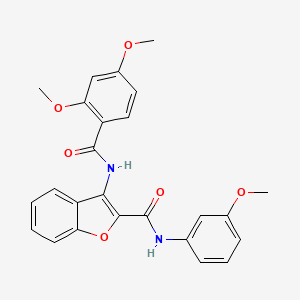
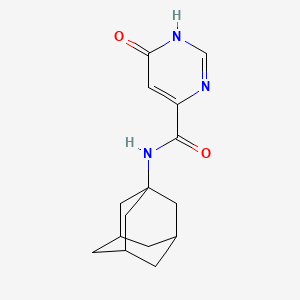
![Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2957964.png)
![5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B2957966.png)